1-(3,4-Difluorobenzyl)indole-3-carbaldehyde
Overview
Description
1-(3,4-Difluorobenzyl)indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzyl bromide and indole-3-carbaldehyde.
Nucleophilic Substitution Reaction: The 3,4-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with indole-3-carbaldehyde in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux, typically around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution under acidic conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(3,4-Difluorobenzyl)indole-3-carboxylic acid.
Reduction: 1-(3,4-Difluorobenzyl)indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Difluorobenzyl)indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs).
Pathways Involved: By binding to these targets, the compound can influence various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
1-Benzylindole-3-carbaldehyde: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(3,4-Dichlorobenzyl)indole-3-carbaldehyde: Contains chlorine atoms instead of fluorine, which can alter its reactivity and biological activity.
1-(3,4-Difluorophenyl)indole-3-carbaldehyde: Similar structure but with the fluorine atoms directly on the phenyl ring rather than the benzyl group.
Uniqueness: 1-(3,4-Difluorobenzyl)indole-3-carbaldehyde is unique due to the presence of fluorine atoms on the benzyl group, which enhances its stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological systems.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO/c17-14-6-5-11(7-15(14)18)8-19-9-12(10-20)13-3-1-2-4-16(13)19/h1-7,9-10H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHRSQSFDKCOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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